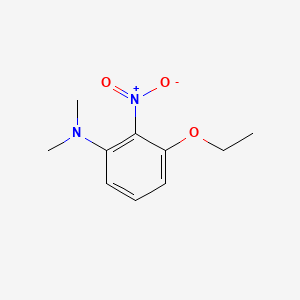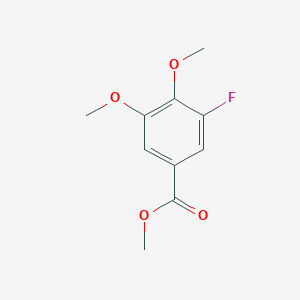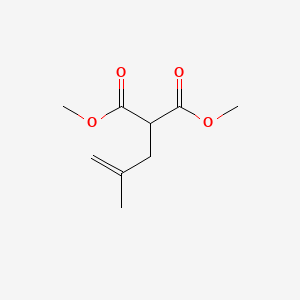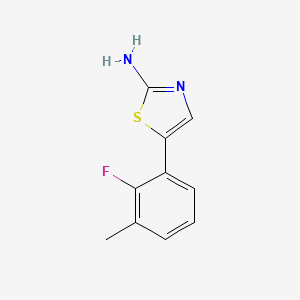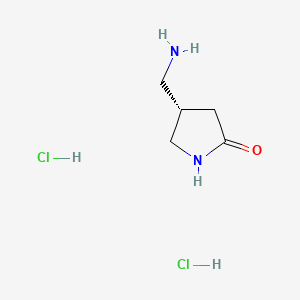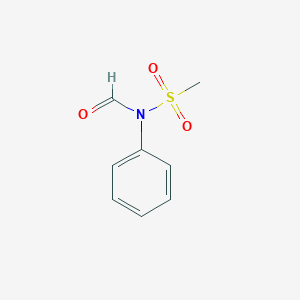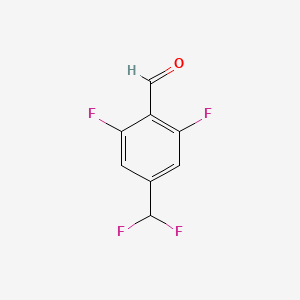
4-(Difluoromethyl)-2,6-difluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-2,6-difluorobenzaldehyde is an organic compound characterized by the presence of difluoromethyl and difluorobenzaldehyde groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2,6-difluorobenzaldehyde typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 2,6-difluorobenzaldehyde with difluoromethylating agents such as difluoromethyl phenyl sulfone under specific conditions. The reaction is usually carried out in the presence of a base like potassium carbonate and a solvent such as dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of advanced difluoromethylating reagents and catalysts can streamline the production process, making it more cost-effective and scalable .
化学反应分析
Types of Reactions: 4-(Difluoromethyl)-2,6-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-(Difluoromethyl)-2,6-difluorobenzoic acid.
Reduction: 4-(Difluoromethyl)-2,6-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Difluoromethyl)-2,6-difluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 4-(Difluoromethyl)-2,6-difluorobenzaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with biological membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects .
相似化合物的比较
- 4-(Trifluoromethyl)-2,6-difluorobenzaldehyde
- 4-(Chloromethyl)-2,6-difluorobenzaldehyde
- 4-(Bromomethyl)-2,6-difluorobenzaldehyde
Comparison: 4-(Difluoromethyl)-2,6-difluorobenzaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its trifluoromethyl counterpart, it has different reactivity and stability profiles. The difluoromethyl group is less electron-withdrawing than the trifluoromethyl group, leading to variations in chemical behavior and biological activity .
属性
分子式 |
C8H4F4O |
|---|---|
分子量 |
192.11 g/mol |
IUPAC 名称 |
4-(difluoromethyl)-2,6-difluorobenzaldehyde |
InChI |
InChI=1S/C8H4F4O/c9-6-1-4(8(11)12)2-7(10)5(6)3-13/h1-3,8H |
InChI 键 |
SJLLHTUGZSZUJI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)C=O)F)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-fluoro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14017966.png)
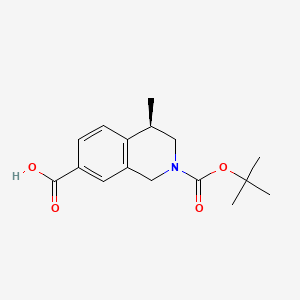
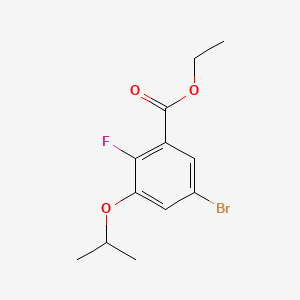

![5,7-Dihydrofuro[3,4-D]pyridazin-4-OL](/img/structure/B14017985.png)
